molecular formula C18H21N3O2S B2825483 (3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2034572-03-5

(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2825483
CAS RN: 2034572-03-5
M. Wt: 343.45
InChI Key: JKCSITJJMZZRHM-UHFFFAOYSA-N
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Description

(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, also known as PTPM, is a chemical compound that is widely used in scientific research. PTPM is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a key role in insulin signaling and glucose homeostasis.

Scientific Research Applications

Antitumor Agents

Research has identified thienopyridine and benzofuran derivatives, including compounds structurally similar to the specified chemical, as potent anti-tumor agents. These derivatives have been studied for their selectivity against tumorigenic cell lines, with variations in their structure-activity relationships (SAR) indicating different biological activities and potential for therapeutic applications (Hayakawa et al., 2004).

Imaging Agents for Parkinson's Disease

A study on the synthesis of [11C]HG-10-102-01, a compound used as a PET imaging agent for LRRK2 enzyme in Parkinson's disease, demonstrates the application of related chemical structures in the development of diagnostic tools. This research underscores the potential of pyrimidinyl and pyrrolidinyl methanones in contributing to the understanding and diagnosis of neurological disorders (Wang et al., 2017).

Synthesis of Novel Compounds

The development of novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives via ANRORC rearrangement has been explored. These studies highlight the versatility of pyrimidin-4-yloxy pyrrolidinyl methanones in synthesizing functionalized compounds with potential applications in various chemical and biological fields (Sambaiah et al., 2017).

Antimicrobial and Anticancer Agents

Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone and related compounds have shown promising antibacterial activities. The synthesis and characterization of these complexes reveal their potential as drugs, demonstrating the chemical's role in creating compounds with therapeutic benefits (Singh et al., 2016).

Optical and Electronic Materials

The synthesis and study of low-cost emitters with large Stokes' shift indicate the application of related compounds in the development of luminescent materials. These compounds have been characterized for their optical properties, showing potential uses in electronics and materials science (Volpi et al., 2017).

properties

IUPAC Name

(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-17(18(7-1-2-8-18)15-4-3-11-24-15)21-10-6-14(12-21)23-16-5-9-19-13-20-16/h3-5,9,11,13-14H,1-2,6-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCSITJJMZZRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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